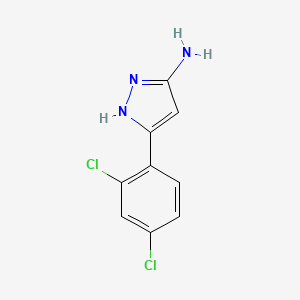

3-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine

Descripción general

Descripción

The compound “3-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine” is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The 2,4-dichlorophenyl group suggests the presence of a phenyl ring with two chlorine atoms attached at the 2nd and 4th positions .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized using various methods. For instance, dihydropyrano[2,3-c]pyrazoles were synthesized using a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate .Aplicaciones Científicas De Investigación

3-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine has been studied for its potential applications in a variety of scientific fields. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a potential target for drug development. In addition, this compound has been studied for its potential use in the development of new materials, such as polymers, surfactants, and catalysts. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and epilepsy.

Mecanismo De Acción

Target of Action

The primary target of 3-(2,4-dichlorophenyl)-1H-pyrazol-5-amine is the CYP51 receptor . This receptor plays a crucial role in the life cycle of Trypanosoma cruzi, a parasite responsible for causing Chagas disease .

Mode of Action

This compound interacts with its target by forming a stable complex with the CYP51 receptor . This interaction involves hydrogen bonds that show a high degree of occupation .

Biochemical Pathways

The compound affects the biochemical pathways of T. cruzi by inhibiting the proteins of its evolutionary cycle: Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 . The compound forms hydrophobic interactions and hydrogen bonds with these proteins .

Pharmacokinetics

The compound presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability . This suggests that the compound has a good bioavailability profile.

Result of Action

The compound’s action results in the inhibition of parasite proliferation . In vitro tests showed that the compound was effective against Trypomastigotes, with an LC50 in the order of 178.9±23.9, similar to the standard drug BZN .

Action Environment

The action of this compound can be influenced by environmental factors.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 3-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine in laboratory experiments include its relatively low cost and ease of synthesis. In addition, this compound has a wide range of biological effects, making it a useful tool for studying a variety of biological processes. The main limitation of this compound is that its mechanism of action is not yet fully understood.

Direcciones Futuras

Future research on 3-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine could focus on a variety of areas. For example, further studies could be conducted to better understand the mechanism of action of this compound and its effects on various biological processes. In addition, further research could be conducted to explore the potential use of this compound in the treatment of neurological disorders and other diseases. Finally, research could be conducted to explore the potential use of this compound in the development of new materials, such as polymers, surfactants, and catalysts.

Métodos De Síntesis

3-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine can be synthesized using a variety of methods. The most common method involves the reaction of 2,4-dichlorophenylacetyl chloride with 1-hydroxy-5-methylpyrazole. This reaction yields this compound as a white solid. Other methods of synthesis include the reaction of 2,4-dichlorophenylacetic acid with 1-hydroxy-5-methylpyrazole, the reaction of 2,4-dichlorophenylacetic acid with 1-hydroxy-5-methylpyrazole-3-carboxylic acid, and the reaction of 2,4-dichlorophenylacetic acid with 1-hydroxy-5-methylpyrazole-3-sulfonic acid.

Propiedades

IUPAC Name |

5-(2,4-dichlorophenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3/c10-5-1-2-6(7(11)3-5)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHXVQWCAGNATP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CC(=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101269713 | |

| Record name | 5-(2,4-Dichlorophenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

502132-96-9 | |

| Record name | 5-(2,4-Dichlorophenyl)-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502132-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2,4-Dichlorophenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360428.png)

![6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360436.png)

![6-[4-(4-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360437.png)

![6-[4-(3-Nitro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360444.png)